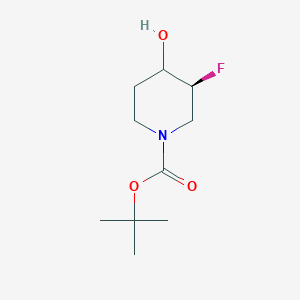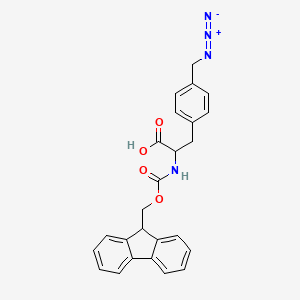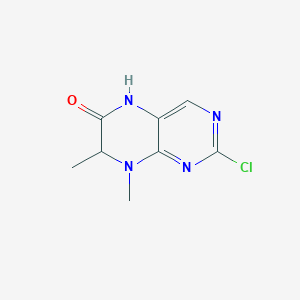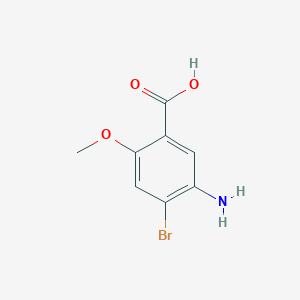![molecular formula C11H25NO B12100763 4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)
4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol is an organic compound with the molecular formula C11H25NO. This compound is characterized by its unique structure, which includes a pentanol backbone substituted with a methyl group and an amino group attached to a branched alkyl chain. It is primarily used in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-butanol: A structurally similar compound with different functional groups.
3-Methyl-2-butanol: Another similar compound with a different arrangement of the alkyl chain.
2-Amino-4-methylpentan-1-ol: A compound with a similar backbone but different substituents.
Uniqueness
4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
4-methyl-2-(3-methylbutan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-8(2)6-11(7-13)12-10(5)9(3)4/h8-13H,6-7H2,1-5H3 |
InChI-Schlüssel |
NKZYDZAEBAWOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)NC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)



![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)





![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
